4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxy-

Description

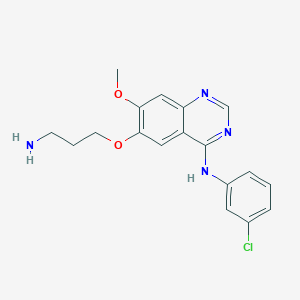

The compound 4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxy- is a quinazoline derivative characterized by a 3-chlorophenyl substituent at the N-position, a methoxy group at position 7, and a 3-aminopropoxy chain at position 6 of the quinazoline core. Quinazoline derivatives are well-known for their biological activities, particularly as tyrosine kinase inhibitors (TKIs) targeting receptors like EGFR (epidermal growth factor receptor) . The 3-aminopropoxy side chain introduces a primary amine group, which may enhance solubility and hydrogen-bonding interactions compared to bulkier or non-polar substituents (e.g., morpholinopropoxy or bromoethoxy groups) seen in analogs .

Properties

CAS No. |

655247-74-8 |

|---|---|

Molecular Formula |

C18H19ClN4O2 |

Molecular Weight |

358.8 g/mol |

IUPAC Name |

6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxyquinazolin-4-amine |

InChI |

InChI=1S/C18H19ClN4O2/c1-24-16-10-15-14(9-17(16)25-7-3-6-20)18(22-11-21-15)23-13-5-2-4-12(19)8-13/h2,4-5,8-11H,3,6-7,20H2,1H3,(H,21,22,23) |

InChI Key |

KNNJJBGOAKBCKU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=CC=C3)Cl)OCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxyquinazolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.

Introduction of the Methoxy Group: The methoxy group at the 7-position can be introduced via methylation using methyl iodide and a base such as potassium carbonate.

Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Attachment of the Aminopropoxy Group: The aminopropoxy group can be introduced through a nucleophilic substitution reaction using 3-aminopropanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxyquinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophilic substitution can be carried out using sodium hydroxide in water, while electrophilic substitution may require the use of Lewis acids like aluminum chloride.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxyquinazolin-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Structural Features:

- Quinazoline Core : A bicyclic aromatic system critical for binding kinase ATP pockets.

- 7-Methoxy Group : Stabilizes the molecule through steric and electronic effects, common in kinase inhibitors like erlotinib .

- 6-(3-Aminopropoxy) Chain: A flexible, polar substituent that may improve aqueous solubility and cellular uptake compared to non-polar analogs .

Comparison with Similar Compounds

Quinazoline derivatives exhibit diverse pharmacological profiles depending on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Solubility: The 3-aminopropoxy group in the target compound provides better aqueous solubility than morpholinopropoxy (gefitinib) or bromoethoxy () groups due to its primary amine . Hydroxy substituents (e.g., 6-hydroxy in ) reduce lipophilicity but may limit blood-brain barrier penetration .

Receptor Binding and Selectivity :

- 3-Chlorophenyl vs. 3-Chloro-4-fluorophenyl (gefitinib): The additional fluorine in gefitinib increases electron-withdrawing effects, enhancing EGFR binding affinity .

- Methoxy at position 7 is conserved across most analogs, stabilizing the quinazoline-kinase interaction .

Synthetic Routes: Pd-catalyzed cross-coupling () and nucleophilic substitution () are common methods. The target compound likely uses similar protocols with 3-aminopropanol as a reagent .

Biological Activity

4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxy- is a compound belonging to the quinazoline family, known for its diverse biological activities. This compound features a unique structure that includes a methoxy group, a chlorophenyl moiety, and an aminopropoxy side chain, which contribute to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C16H18ClN3O2, with a molecular weight of approximately 319.79 g/mol. The structural characteristics include:

- Bicyclic structure : A benzene ring fused to a pyrimidine ring.

- Functional groups : Methoxy (-OCH₃), chlorophenyl (-C₆H₄Cl), and aminopropoxy (-NH(CH₂)₃OH).

Biological Activities

Research indicates that quinazoline derivatives exhibit various biological activities, including:

- Anticancer properties : Several studies have highlighted the ability of quinazoline derivatives to inhibit protein kinases involved in cancer progression. Specifically, compounds similar to 4-quinazolinamine have shown potential as targeted cancer therapies by modulating kinase activity .

- Anti-inflammatory effects : Quinazoline derivatives have been reported to inhibit TNF-alpha production and other inflammatory pathways, suggesting their potential in treating inflammatory diseases .

- Antimicrobial activity : Some derivatives have demonstrated antibacterial properties, making them candidates for further development in antimicrobial therapies .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is influenced significantly by their structural components. Key findings include:

- Substituent effects : The presence of bulky groups or specific halogen substitutions can enhance or diminish biological activity. For instance, the chlorophenyl group at the N-position has been associated with increased potency against certain cancer cell lines .

- Side chain modifications : Variations in the aminopropoxy side chain can lead to different pharmacological profiles. For example, elongating the side chain from two to three carbons has been shown to reduce antiproliferative activity in certain contexts .

Case Studies and Research Findings

Several studies have evaluated the biological activities of compounds related to 4-quinazolinamine:

- In vitro Anticancer Screening : A study synthesized various quinazoline derivatives and tested them against different cancer cell lines (e.g., MDA-MB-231). The results indicated that certain compounds exhibited IC50 values ranging from 0.36 to 40.90 μM, highlighting their potential as anticancer agents .

- Kinase Inhibition Studies : Compounds derived from quinazolines were found to bind effectively to multiple kinases, with some demonstrating ΔTm values comparable to known inhibitors like Staurosporine. This suggests that these compounds may serve as effective kinase inhibitors in therapeutic applications .

- Molecular Hybridization Approaches : Research has focused on creating hybrids of quinazolines with other pharmacologically active scaffolds (e.g., benzimidazole), resulting in compounds with enhanced biological activities against various cancer cell lines .

Comparative Analysis of Related Compounds

The following table summarizes the structure features and biological activities of selected related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Methoxyquinazolin-4-amine | Lacks chlorophenyl and aminopropoxy groups | Moderate anticancer activity |

| N-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline | Similar methoxy group but different halogen substitution | Potential kinase inhibitor |

| N-(4-Chloro-3-fluorophenyl)-6-(3-morpholinopropoxy)quinazolin-4-amine | Contains morpholine instead of aminoalkyl group | Anticancer properties focused on different kinases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.